10H-Phenoxazine, 3,7-dibromo-10-phenyl-

Descripción

Contextualizing Phenoxazine (B87303) Derivatives in Contemporary Organic Chemistry

Phenoxazine, a heterocyclic compound with a core structure consisting of an oxazine (B8389632) ring fused to two benzene (B151609) rings, serves as a foundational building block in the design and synthesis of a wide range of functional organic materials. nih.gov The inherent electron-rich nature of the phenoxazine nucleus, arising from the presence of both nitrogen and oxygen heteroatoms, imparts favorable electronic and photophysical properties to its derivatives. nih.gov

In contemporary organic chemistry, phenoxazine derivatives are extensively explored for their applications in materials science and medicinal chemistry. nih.govresearchgate.net They are recognized for their excellent charge-transport properties, making them valuable components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts. nih.gov The ability of the phenoxazine core to act as a potent electron donor is a key factor in these applications. nih.gov Furthermore, structural modifications to the phenoxazine scaffold have led to the development of compounds with a wide spectrum of biological activities. nih.govresearchgate.net

Rationale for Investigating Dibrominated N-Phenylphenoxazines

The strategic modification of the phenoxazine core is a common approach to fine-tune its properties for specific applications. The investigation of dibrominated N-phenylphenoxazines, such as 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, is driven by several key scientific rationales.

The introduction of bromine atoms at the 3 and 7 positions of the phenoxazine ring serves multiple purposes. Firstly, halogenation is a well-established method for modulating the electronic properties of aromatic compounds. The electron-withdrawing nature of bromine can influence the energy levels of the molecule, which is a critical parameter for its performance in electronic devices. Secondly, the bromine atoms provide reactive handles for further chemical transformations. Through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, the dibrominated phenoxazine can be further functionalized with a variety of substituents, allowing for the synthesis of a diverse library of derivatives with tailored properties.

The N-phenyl group at the 10-position also plays a crucial role. This substitution enhances the thermal and morphological stability of the molecule, which is a desirable characteristic for materials used in electronic devices. The phenyl group can also influence the solubility and processing characteristics of the compound. The synthesis of N-aryl phenoxazine compounds can be achieved through methods like Pd-catalyzed C-N bond formation.

Scope and Significance of Research on 10H-Phenoxazine, 3,7-dibromo-10-phenyl-

The research on 10H-Phenoxazine, 3,7-dibromo-10-phenyl- is significant due to its potential as a versatile building block in the development of advanced functional materials. While specific research on this exact compound is not extensively documented in publicly available literature, its structural features suggest a high potential for applications in several key areas.

The significance of this line of research lies in the potential to develop cost-effective and high-performance materials for next-generation electronics. The synthetic accessibility of phenoxazine derivatives, coupled with the ability to systematically modify their structure, makes them an attractive alternative to more complex and expensive materials currently in use. Further investigation into the synthesis, characterization, and device integration of 10H-Phenoxazine, 3,7-dibromo-10-phenyl- and its derivatives is therefore a worthy endeavor with the potential for significant technological impact. A plausible synthetic route to this compound involves the halogenation of phenoxazine. thieme.com

Compound Information Table

| Compound Name |

| 10H-Phenoxazine, 3,7-dibromo-10-phenyl- |

| Phenoxazine |

| 3,7-dibromo-10H-phenoxazine |

Chemical Data for 10H-Phenoxazine, 3,7-dibromo-10-phenyl-

| Property | Value |

| Molecular Formula | C18H11Br2NO |

| PubChem CID | 13272484 |

Chemical Data for 3,7-dibromo-10H-phenoxazine

| Property | Value |

| Molecular Formula | C12H7Br2NO |

| PubChem CID | 18913919 |

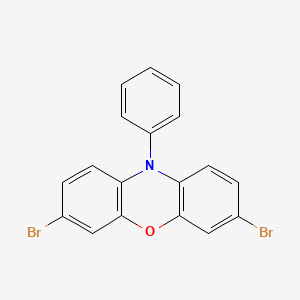

Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dibromo-10-phenylphenoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2NO/c19-12-6-8-15-17(10-12)22-18-11-13(20)7-9-16(18)21(15)14-4-2-1-3-5-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMARKIFPUNHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)OC4=C2C=CC(=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533743 | |

| Record name | 3,7-Dibromo-10-phenyl-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71041-12-8 | |

| Record name | 3,7-Dibromo-10-phenyl-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 10h Phenoxazine, 3,7 Dibromo 10 Phenyl

Direct Bromination Pathways

The direct introduction of bromine atoms onto the 10-phenyl-10H-phenoxazine scaffold is a primary strategy for the synthesis of the 3,7-dibromo derivative. The electron-rich nature of the phenoxazine (B87303) core makes it susceptible to electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is pivotal in achieving the desired regioselectivity and yield.

N-Bromosuccinimide (NBS) Mediated Bromination Strategies

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent for the bromination of aromatic compounds, particularly those that are electron-rich, such as phenoxazine derivatives. wikipedia.orgorganic-chemistry.org It serves as a convenient and safer alternative to elemental bromine, often providing improved selectivity under milder conditions. cambridgescholars.com The reaction mechanism typically involves the generation of an electrophilic bromine species that attacks the aromatic ring.

For electron-rich aromatic systems, the use of a polar solvent like dimethylformamide (DMF) with NBS can lead to high levels of para-selectivity. wikipedia.org In the context of 10-phenyl-10H-phenoxazine, the nitrogen and oxygen atoms activate the aromatic rings, directing electrophilic substitution primarily to the positions para to the heteroatoms, namely positions 3 and 7. Visible-light photoredox catalysis has emerged as a modern technique to activate NBS, which can enhance the electrophilic nature of the bromine, potentially leading to faster reaction times and cleaner conversions. nih.gov

Table 1: Representative Conditions for NBS Bromination

| Reagent | Catalyst/Solvent | Key Features |

| NBS | DMF | Promotes high para-selectivity for electron-rich aromatics. wikipedia.org |

| NBS | Acetonitrile / H2O | Common solvent system for electrophilic bromination. youtube.com |

| NBS | Erythrosine B / Visible Light | Photoredox catalysis activates NBS for efficient bromination under mild conditions. nih.gov |

Bromine (Br2) as a Brominating Agent

Elemental bromine (Br2) is a classic and potent reagent for electrophilic aromatic bromination. acsgcipr.org Its reaction with activated aromatic rings like phenoxazines is often rapid. The synthesis of the closely related compound, 3,7-dibromo-10H-phenothiazine, is successfully achieved by treating the parent phenothiazine (B1677639) with Br2 in acetic acid, which serves as both a solvent and a mild activator. chemicalbook.com This suggests a similar approach would be effective for the bromination of 10-phenyl-10H-phenoxazine.

The reaction typically proceeds by dissolving the substrate in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, followed by the careful addition of a stoichiometric amount of bromine. The reaction can often be carried out at room temperature. The high reactivity of bromine, however, can sometimes lead to over-bromination or the formation of isomeric byproducts, necessitating careful control of the reaction conditions. acsgcipr.org

Table 2: Typical Reaction Parameters for Br2 Bromination

| Substrate | Reagent | Solvent | Temperature | Yield |

| 10H-Phenothiazine | Br2 | Acetic Acid | Room Temperature | Quantitative chemicalbook.com |

| 10-Methylphenothiazine | Br2 | Acetic Acid | Room Temperature | 99% chemicalbook.com |

Optimization of Reaction Conditions for Site-Selective Bromination

Achieving high site-selectivity for the 3,7-positions in the bromination of 10-phenyl-10H-phenoxazine is critical. The optimization of reaction parameters is key to maximizing the yield of the desired product while minimizing impurities.

Solvents: The choice of solvent can significantly influence the selectivity of bromination. Polar solvents like DMF can enhance para-selectivity when using NBS. wikipedia.org Acetic acid is a common choice for reactions with elemental bromine, facilitating the electrophilic substitution process. chemicalbook.com

Temperature: Bromination reactions are often exothermic. Controlling the temperature, sometimes by cooling the reaction mixture during the addition of the brominating agent, can prevent side reactions and the formation of undesired isomers. Most procedures for similar substrates are conducted at room temperature. chemicalbook.comchemicalbook.com

Catalysis: While often not strictly necessary for highly activated systems like phenoxazines, the use of catalysts can improve efficiency and selectivity. Visible-light photoredox catalysis with organic dyes can activate NBS under exceptionally mild conditions, offering a green and efficient alternative. nih.govresearchgate.netnih.gov

Precursor Synthesis and Subsequent Derivatization

An alternative to direct bromination is a convergent synthesis strategy where the phenoxazine backbone is first constructed and then functionalized. This approach can offer greater control over the final structure.

Synthesis of Phenoxazine Backbone Precursors (e.g., 10H-phenoxazine)

The synthesis of the core 10H-phenoxazine ring system is a well-established process with both classic and modern methods available.

One of the earliest and most direct methods involves the self-condensation of 2-aminophenol (B121084) at high temperatures (250-280 °C), often in a high-boiling solvent like diphenyl ether with iodine as a catalyst. google.com This method provides the 10H-phenoxazine core in a single step.

More recent, metal-free approaches offer milder conditions. One such strategy involves a high-yielding O-arylation of a phenol (B47542) with a diaryliodonium salt to form a substituted diaryl ether. nih.gov This intermediate can then undergo an intramolecular N-arylation to cyclize into the phenoxazine ring system. nih.gov

Introduction of the 10-Phenyl Substituent via Arylation Reactions

Once the 10H-phenoxazine or a pre-brominated derivative is obtained, the final step is the introduction of the phenyl group at the 10-position (N-arylation). Transition metal-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation.

The Buchwald-Hartwig C-N coupling reaction is a powerful tool for forming aryl-nitrogen bonds. scielo.br This reaction typically employs a palladium catalyst, such as Pd(OAc)2, along with a suitable phosphine (B1218219) ligand like P(t-Bu)3, and a base such as NaOtBu. scielo.br The reaction involves the coupling of the N-H bond of the phenoxazine with an aryl halide, such as iodobenzene (B50100) or bromobenzene, to yield the N-phenylated product. google.comdiva-portal.org This method is known for its broad substrate scope and high functional group tolerance.

Controlled Functionalization and Bromination Strategies

The synthesis of 3,7-dibromo-10-phenyl-10H-phenoxazine is typically achieved through the direct electrophilic bromination of the 10-phenylphenoxazine (B14166687) precursor. The phenoxazine ring is highly activated towards electrophilic substitution, and the reaction with bromine in a suitable solvent like acetic acid leads to substitution primarily at the 3 and 7 positions, which are para to the ring nitrogen atom.

The reaction of 10-phenylphenoxazine with bromine in acetic acid has been shown to yield a mixture of 3-bromo-10-phenylphenoxazine and 3,7-dibromo-10-phenylphenoxazine. acs.org Careful control over the stoichiometry of the brominating agent and reaction conditions is necessary to selectively achieve the desired disubstituted product. acs.org The high electron density at the 3 and 7 positions, due to the influence of the nitrogen and oxygen heteroatoms, directs the electrophilic attack to these sites.

A general procedure for the dibromination is outlined in the table below.

Table 1: Typical Conditions for the Synthesis of 3,7-dibromo-10-phenyl-10H-phenoxazine

| Starting Material | Reagent | Solvent | Outcome |

|---|---|---|---|

| 10-Phenylphenoxazine | Bromine (Br₂) | Acetic Acid | 3,7-dibromo-10-phenylphenoxazine acs.org |

This controlled bromination provides a crucial intermediate, where the bromine atoms act as versatile handles for subsequent chemical transformations.

Advanced Coupling Reactions Utilizing 3,7-Dibromo-10-phenyl-phenoxazine as a Building Block

The presence of two bromine atoms on the phenoxazine core makes 3,7-dibromo-10-phenyl-phenoxazine an ideal building block for constructing larger, more complex molecular architectures through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used to modify halogenated aromatic compounds like 3,7-dibromo-10-phenyl-phenoxazine. libretexts.org

The Suzuki-Miyaura coupling reaction is particularly effective for creating C-C bonds by reacting the dibrominated phenoxazine with organoboronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction allows for the introduction of various aryl or heteroaryl groups at the 3 and 7 positions, leading to extended π-conjugated systems. nih.govresearchgate.net Such extended conjugation is desirable for tuning the optical and electronic properties of the molecule for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The Buchwald-Hartwig amination provides a route to form C-N bonds, enabling the coupling of the dibrominated phenoxazine with a wide range of primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing novel hole-transporting materials and emissive compounds where the nitrogen-containing substituents can significantly influence the material's properties. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Purpose | Typical Coupling Partners for Dibromophenoxazine | Key Components |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C bond formation, extending π-conjugation | Arylboronic acids, Heteroarylboronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) libretexts.orgbeilstein-journals.org |

These reactions demonstrate the versatility of the 3,7-dibromo-10-phenyl-phenoxazine scaffold in creating a library of derivatives with tailored electronic structures.

The difunctional nature of 3,7-dibromo-10-phenyl-phenoxazine makes it an excellent monomer for polymerization reactions, leading to the formation of high-performance conjugated polymers and oligomers. scielo.brresearchgate.net These materials are of great interest for their potential use as semiconductors in organic electronics. nih.govresearchgate.net

By employing palladium-catalyzed polycondensation reactions, such as Suzuki or Stille polycondensation, the dibrominated phenoxazine unit can be copolymerized with other aromatic building blocks, such as fluorene (B118485), thiophene (B33073), or diketopyrrolopyrrole. scielo.brresearchgate.netresearchgate.net The resulting polymers incorporate the electron-rich, non-planar phenoxazine core into the polymer backbone. scielo.br This "donor-acceptor" copolymer approach allows for precise control over the polymer's bandgap and charge transport characteristics. researchgate.netrevistapolimeros.org.br

Phenoxazine-based polymers often exhibit good solubility in common organic solvents, which is advantageous for solution-based processing of electronic devices. scielo.brrevistapolimeros.org.br They also tend to have high thermal stability and low ionization potentials, making them suitable as p-type semiconductors. researchgate.net

Table 3: Examples of Polymers Incorporating Phenoxazine Units

| Polymer Type | Monomers | Polymerization Method | Key Properties |

|---|---|---|---|

| Donor-Acceptor Copolymer | Dibrominated Phenoxazine, Diketopyrrolopyrrole | Pd-catalyzed direct arylation | Low bandgap, broad absorption spectrum, good thermal stability scielo.brresearchgate.net |

| Alternating Copolymer | Dibrominated Phenoxazine, Dialkylfluorene | Suzuki Polycondensation | High glass transition temperature, low ionization potential researchgate.net |

The incorporation of phenoxazine units has been shown to produce semiconducting materials with promising performance in thin-film transistors and other organic electronic devices. scielo.brnih.gov

The bromine atoms in 3,7-dibromo-10-phenyl-phenoxazine serve as key functional handles for a wide array of subsequent chemical modifications beyond palladium-catalyzed coupling. This allows for the synthesis of a diverse library of phenoxazine derivatives with unique properties.

Functionalization strategies can be employed to tune the molecule's photophysical and electrochemical characteristics for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's redox potentials and absorption spectra, which is crucial for developing novel photoredox catalysts. nih.gov The core structure of N-aryl phenoxazines provides a versatile scaffold for creating superior organic photoredox catalysts by modifying both the N-aryl group and the core substituents. nih.gov

Furthermore, the strategic attachment of specific side chains can impart new functionalities. For instance, attaching protonated aminoalkyl tethers can transform the phenoxazine scaffold into a G-quadruplex (G4) stabilizing ligand, a class of compounds being investigated for anticancer therapies. rsc.org The synthesis of functionalized phenoxazines can also be achieved through nucleophilic aromatic substitution reactions, where the bromine atoms are displaced by other nucleophiles, further expanding the range of accessible derivatives. acs.orgnih.gov This post-bromination diversification is essential for structure-property relationship studies and the rational design of new materials. researchgate.net

Spectroscopic and Structural Elucidation of 10h Phenoxazine, 3,7 Dibromo 10 Phenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of 10H-Phenoxazine, 3,7-dibromo-10-phenyl- is expected to show distinct signals corresponding to the protons on the dibrominated phenoxazine (B87303) core and the N-phenyl substituent. The symmetry of the dibrominated phenoxazine moiety simplifies the spectrum for that portion of the molecule. In total, 11 proton signals are expected in the aromatic region.

Based on data from a structurally similar compound, 3,7-dibromo-10-(4-bromobutyl)-10H-phenoxazine, the protons on the phenoxazine core are found in the range of δ 6.3-7.0 ppm. rsc.org For the target compound, the protons H-2, H-4, H-6, and H-8 are anticipated in this region. The electron-withdrawing bromine atoms at positions 3 and 7 cause a downfield shift for adjacent protons. The protons ortho to the bromine (H-2, H-8) and ortho to the oxygen (H-1, H-9) will exhibit characteristic doublet or doublet of doublets splitting patterns.

The N-phenyl group introduces five additional protons. These protons typically appear in the δ 7.2-7.6 ppm range, with the exact shifts influenced by the electronic effects of the phenoxazine ring system. The ortho-protons of the phenyl ring are expected to be the most deshielded due to their proximity to the nitrogen atom.

An illustrative breakdown of the expected proton assignments is provided below.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 10H-Phenoxazine, 3,7-dibromo-10-phenyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1, H-9 | ~6.3-6.5 | d or dd | Protons ortho to the ring oxygen. Shift is based on analogues. rsc.org |

| H-2, H-8 | ~6.9-7.1 | dd | Protons meta to the oxygen and ortho to the bromine. |

| H-4, H-6 | ~6.7-6.9 | d | Protons ortho to the nitrogen and meta to the bromine. |

| H-ortho (N-phenyl) | ~7.5-7.7 | m | Most deshielded protons of the N-phenyl group. |

| H-meta (N-phenyl) | ~7.3-7.5 | m | |

| H-para (N-phenyl) | ~7.2-7.4 | m |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, a total of 10 signals are expected for the 18 carbon atoms due to the C₂ symmetry of the dibrominated phenoxazine core.

The carbons directly bonded to the electronegative bromine atoms (C-3, C-7) are expected to have their signals shifted to around δ 112-115 ppm. rsc.org Carbons bonded to the oxygen (C-4a, C-5a) and nitrogen (C-10a, C-9a) atoms will appear significantly downfield, typically in the δ 140-145 ppm region, reflecting the strong deshielding effect of these heteroatoms. rsc.org The carbons of the N-phenyl ring will produce four distinct signals: one for the ipso-carbon attached to the nitrogen, one each for the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for 10H-Phenoxazine, 3,7-dibromo-10-phenyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3, C-7 | ~112-115 | Carbons directly attached to bromine. rsc.org |

| C-1, C-9 | ~118-120 | |

| C-2, C-8 | ~126-128 | |

| C-4, C-6 | ~112-114 | |

| C-4a, C-5a | ~144-146 | Quaternary carbons attached to oxygen. rsc.org |

| C-10a, C-9a | ~131-133 | Quaternary carbons attached to nitrogen. rsc.org |

| C-ipso (N-phenyl) | ~141-143 | Quaternary carbon of the phenyl ring attached to nitrogen. |

| C-ortho (N-phenyl) | ~127-129 | |

| C-meta (N-phenyl) | ~130-132 | |

| C-para (N-phenyl) | ~128-130 |

While ¹H and ¹³C NMR are standard, advanced techniques like ¹⁵N NMR can offer deeper insights, particularly regarding the nitrogen atom's electronic environment. Using techniques such as Cross-Polarization/Magic Angle Spinning (CP/MAS) for solid-state samples, the ¹⁵N chemical shift can be determined. This value is highly sensitive to the bonding and hybridization of the nitrogen atom. For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, the ¹⁵N chemical shift would provide direct evidence of the N-phenyl bond's influence on the nitrogen's electron density compared to N-alkyl or N-H substituted phenoxazines. This technique is crucial for studying intermolecular interactions and polymorphism in the solid state.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing clues about the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized or characterized compound. The molecular formula of 10H-Phenoxazine, 3,7-dibromo-10-phenyl- is C₁₈H₁₁Br₂NO. nih.gov HRMS can measure the mass of the molecular ion with very high precision (typically to four or five decimal places). This experimental mass can then be compared to the theoretical mass calculated from the isotopic masses of the constituent elements.

The presence of two bromine atoms creates a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, the molecular ion will appear as a characteristic cluster of three peaks: [M]+ (containing two ⁷⁹Br atoms), [M+2]+ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]+ (containing two ⁸¹Br atoms), with an approximate intensity ratio of 1:2:1. Observing this pattern is strong evidence for a dibrominated compound.

Table 3: Theoretical HRMS Data for the Molecular Ion of C₁₈H₁₁Br₂NO

| Ion Formula | Isotopic Composition | Calculated m/z |

| [C₁₈H₁₁⁷⁹Br₂NO]⁺ | C=12.00000, H=1.00783, Br=78.91834, N=14.00307, O=15.99491 | 416.9285 |

| [C₁₈H₁₁⁷⁹Br⁸¹BrNO]⁺ | C=12.00000, H=1.00783, Br=78.91834, Br=80.91629, N=14.00307, O=15.99491 | 418.9265 |

| [C₁₈H₁₁⁸¹Br₂NO]⁺ | C=12.00000, H=1.00783, Br=80.91629, N=14.00307, O=15.99491 | 420.9244 |

Combining liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and the purification of a sample prior to mass analysis. The compound of interest is first separated from impurities on an LC column, ensuring that the resulting mass spectrum is clean and corresponds only to the target molecule.

Hybrid instruments like the Quadrupole Time-of-Flight (QTOF) mass spectrometer are particularly useful. They combine a quadrupole mass analyzer with a time-of-flight analyzer, enabling both the selection of a specific parent ion and the high-resolution analysis of its fragmentation products (MS/MS). For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, a typical fragmentation study would involve isolating the molecular ion cluster (e.g., m/z 419) and subjecting it to collision-induced dissociation. Expected fragmentation pathways could include the loss of one or both bromine atoms, or cleavage of the N-C bond connecting the phenyl group to the phenoxazine core. Analyzing these fragments provides further confirmation of the proposed molecular structure.

Liquid Secondary Ionization Mass Spectrometry (LSIMS) for Investigation of Phenoxazine Ring System Stability

Liquid Secondary Ionization Mass Spectrometry (LSIMS) is a soft ionization technique used to determine the molecular weight and structural features of organic molecules. When applied to N10-substituted phenoxazine derivatives, LSIMS studies provide critical information about the inherent stability of the core heterocyclic system.

Research on a series of 2-chloro-N10-substituted phenoxazines using positive-ion LSIMS with a 3-nitrobenzyl alcohol matrix has shown that the phenoxazine ring system remains stable under the conditions of Cs+ ion beam bombardment. acs.org Fragmentation pathways observed in the mass spectra are primarily confined to the N-10 substituent side-chains rather than the tricyclic core. acs.org This indicates a high degree of stability within the fused aromatic rings of the phenoxazine moiety. For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, this finding implies that under LSIMS conditions, the molecular ion would be readily observed, and any fragmentation would likely initiate from the N-phenyl group, while the dibrominated phenoxazine core would resist fragmentation. This intrinsic stability is a key feature of the phenoxazine framework. acs.org

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification and Bond Stretching Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the characteristic functional groups and vibrational modes within a molecule. The FTIR spectrum of 10H-Phenoxazine, 3,7-dibromo-10-phenyl- is defined by vibrations associated with its core structure, including the C-O-C (ether), C-N-C (amine) linkages, and the aromatic rings.

Analysis of related phenoxazine derivatives provides a clear indication of the expected spectral features. researchgate.net The key vibrational bands for the phenoxazine system are attributed to specific bond stretching and bending modes. The asymmetric and symmetric stretching of the C-O-C ether linkage within the central ring are characteristic absorption bands. The stretching vibration of the C-N bond is also a prominent feature. researchgate.net The aromatic C=C stretching vibrations from the phenyl rings typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

The table below summarizes the principal FTIR absorption bands identified in phenoxazine derivatives, which are characteristic of the 10H-Phenoxazine, 3,7-dibromo-10-phenyl- structure.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C=C Stretch | 1577, 1504, 1458 | Phenyl System |

| Phenolic C-O Stretch | 1318 | Aryl Ether (C-O-C) |

| C-N Stretch | 1218 | Aryl Amine (C-N-C) |

Data compiled from studies on phenoxazine derivatives. researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Correlation with π-Conjugation Systems

The electronic absorption properties of 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are governed by the extensive π-conjugation across its tricyclic system. The spectrum is characterized by intense absorption bands corresponding to π-π* transitions.

The parent 10H-phenoxazine compound shows an absorption maximum (λmax) around 316 nm. researchgate.net The introduction of a phenyl group at the N-10 position, as in 10-phenyl-10H-phenoxazine, extends the π-conjugated system, resulting in a bathochromic (red) shift of the absorption maximum to approximately 326 nm. researchgate.net A second distinct absorption peak for the phenoxazine moiety has also been observed around 250 nm in some derivatives. researchgate.net The addition of bromine atoms at the 3 and 7 positions is expected to further influence the electronic properties and absorption spectrum. These substituents can modulate the energy levels of the molecular orbitals, potentially leading to additional shifts in the absorption maxima. The solvent environment can also affect the absorption spectrum, as variations in solvent polarity may influence molecular aggregation and dimerization equilibria. nih.gov

| Compound | Absorption Maximum (λmax) |

| 10H-Phenoxazine | ~316 nm |

| 10-Phenyl-10H-phenoxazine | ~326 nm |

Data based on unconjugated and N-phenyl substituted phenoxazine. researchgate.net

Fluorescence Emission Properties and Quantum Yields

Phenoxazine derivatives are well-regarded for their fluorescent properties, often exhibiting high photostability and significant fluorescence quantum yields (ΦF). nih.gov These properties are highly sensitive to the nature and position of substituents on the phenoxazine core and the N-10 position.

While specific quantum yield data for 10H-Phenoxazine, 3,7-dibromo-10-phenyl- is not extensively reported, studies on analogous compounds illustrate the range of emission behavior. For instance, certain N-alkyl phenoxazine derivatives have been shown to exhibit very high fluorescence quantum yields, with values exceeding 77% (ΦF > 0.77). nih.gov In contrast, other derivatives, such as those combined with a pyridazine (B1198779) moiety, have shown more modest quantum yields of around 10.9%. nih.gov This variability highlights the profound impact of molecular structure on emissive properties. Qualitatively, 10-phenyl-10H-phenoxazine has been observed to exhibit a green fluorescence in chloroform (B151607) upon illumination. researchgate.net The strong fluorescence of the phenoxazine core makes these compounds suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

| Phenoxazine Derivative Type | Reported Fluorescence Quantum Yield (ΦF) |

| Core-modified N-alkyl phenoxazines | > 77% |

| Phenoxazine-pyridazine TADF emitter | ~10.9% |

Data from studies on various phenoxazine derivatives. nih.govnih.gov

Computational and Theoretical Investigations of 10h Phenoxazine, 3,7 Dibromo 10 Phenyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a standard tool for predicting the properties of molecular systems in their ground state. It offers a balance between computational cost and accuracy, making it suitable for molecules of this size.

Elucidation of Electronic Structures (HOMO/LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

For phenoxazine (B87303) derivatives, the HOMO is typically localized on the electron-rich phenoxazine core, which acts as an electron donor. The LUMO distribution, however, can vary depending on the nature and position of the substituents. In the case of 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, the electron-donating phenoxazine ring system is expected to be the primary contributor to the HOMO. The presence of the two bromine atoms at the 3 and 7 positions, being electron-withdrawing groups, would likely lower the energy of the HOMO and LUMO levels compared to the unsubstituted phenoxazine. The phenyl group at the 10-position can also influence the electronic structure through steric and electronic effects.

The HOMO-LUMO energy gap is a critical parameter for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A smaller energy gap generally corresponds to a red-shift in the absorption and emission spectra. The precise values for 10H-Phenoxazine, 3,7-dibromo-10-phenyl- would require specific DFT calculations, but based on related compounds, the gap is expected to be in a range suitable for various optoelectronic applications.

Table 1: Predicted Qualitative Effects of Substituents on HOMO/LUMO Energies of 10H-Phenoxazine, 3,7-dibromo-10-phenyl-

| Substituent | Position | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

| 3,7-dibromo | Electron-withdrawing | Lowering | Lowering | Moderate change |

| 10-phenyl | Steric/Electronic | Moderate change | Moderate change | Moderate change |

Note: This table represents qualitative predictions based on general chemical principles, as specific calculated values for this compound were not found in the searched literature.

Ground State Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties. DFT calculations are widely used to determine the optimized ground-state geometry by finding the minimum energy conformation. For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, the central phenoxazine ring is not perfectly planar but adopts a folded or "butterfly" conformation along the N-O axis. The degree of this folding is influenced by the substituents.

Conformational analysis would involve rotating the phenyl group and calculating the energy at each step to identify the most stable conformation and any rotational barriers. This information is crucial for understanding the molecule's flexibility and how its properties might change in different environments.

Electrostatic Potential (ESP) Mapping and Electron Density Distributions in Ground States

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The ESP map is color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, the ESP map would likely show a negative potential around the oxygen and nitrogen atoms of the phenoxazine ring due to their high electronegativity. The regions around the bromine atoms would also exhibit a degree of negative potential. Conversely, the hydrogen atoms of the phenyl and phenoxazine rings would show positive potential. The ESP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, and for understanding the molecule's reactivity towards electrophiles and nucleophiles.

The electron density distribution, also obtainable from DFT calculations, would confirm the localization of electron density primarily on the phenoxazine core, with delocalization extending to the phenyl ring and influenced by the bromine substituents.

Excited State Dynamics and Photophysical Predictions (Time-Dependent Density Functional Theory - TD-DFT)

TD-DFT is a computational method used to investigate the properties of molecules in their excited states. It is instrumental in predicting absorption and emission spectra, as well as understanding the mechanisms of photophysical processes.

Vertical Transition Energy Calculations

TD-DFT can be used to calculate the energies required to excite an electron from the ground state to various excited states. These are known as vertical transitions because they are assumed to occur without any change in the molecular geometry. The calculated vertical transition energies correspond to the absorption maxima in the UV-Vis spectrum.

For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, the lowest energy absorption would likely correspond to a transition from the HOMO to the LUMO. The character of this transition (e.g., π-π* or intramolecular charge transfer) can be determined by analyzing the molecular orbitals involved. The presence of the electron-donating phenoxazine core and the phenyl and bromo substituents could lead to charge transfer character in the excited state. TD-DFT calculations would provide a theoretical absorption spectrum, which can be compared with experimental data to validate the computational model.

Prediction of Singlet-Triplet Energy Gaps (ΔEST) and Intersystem Crossing (ISC) Mechanisms

The energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), known as the singlet-triplet energy gap (ΔEST), is a critical parameter in photochemistry. It governs the efficiency of intersystem crossing (ISC), the process by which a molecule transitions from a singlet to a triplet state.

A small ΔEST is a key characteristic of materials that exhibit thermally activated delayed fluorescence (TADF). In such materials, reverse intersystem crossing (RISC) from the T1 to the S1 state can occur, allowing for the harvesting of triplet excitons for light emission.

For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, the presence of heavy bromine atoms is expected to enhance spin-orbit coupling. This enhancement generally facilitates ISC, potentially leading to a higher triplet quantum yield. TD-DFT calculations can provide an estimate of the ΔEST. The magnitude of this gap, along with the calculated spin-orbit coupling matrix elements, would allow for a prediction of the ISC rate. If the ΔEST is sufficiently small, the molecule could be a candidate for TADF applications. The mechanism of ISC would be elucidated by identifying the specific singlet and triplet states involved and the vibrational modes that may promote the transition.

Table 2: Summary of Predicted Computational Investigation Outcomes

| Investigation | Computational Method | Predicted Key Findings for 10H-Phenoxazine, 3,7-dibromo-10-phenyl- |

| Electronic Structure | DFT | HOMO localized on the phenoxazine core; HOMO-LUMO gap influenced by bromo and phenyl substituents. |

| Ground State Geometry | DFT | Folded "butterfly" conformation of the phenoxazine ring; specific dihedral angle of the 10-phenyl group. |

| Electrostatic Potential | DFT | Negative potential around N, O, and Br atoms; positive potential around H atoms. |

| Vertical Transitions | TD-DFT | Prediction of UV-Vis absorption spectrum; identification of HOMO-LUMO transition as the lowest energy absorption. |

| Singlet-Triplet Gap | TD-DFT | Estimation of ΔEST; bromine atoms likely to enhance ISC. |

Note: The findings in this table are predictive and based on the expected behavior of phenoxazine derivatives with similar substitution patterns. Specific quantitative data would require dedicated computational studies on 10H-Phenoxazine, 3,7-dibromo-10-phenyl-.

Characterization of Intramolecular Charge Transfer (ICT) States

Theoretical studies on phenoxazine derivatives highlight the significant role of the phenoxazine moiety as a potent electron donor in facilitating intramolecular charge transfer (ICT). In molecules where the phenoxazine core is linked to an electron-accepting unit, photoexcitation typically leads to a transfer of electron density from the nitrogen-containing phenoxazine ring to the acceptor. This process results in the formation of a charge-separated excited state, often referred to as an ICT state.

For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, the central phenoxazine unit, with its electron-rich nitrogen and oxygen atoms, serves as the primary electron-donating component. The phenyl group at the 10-position and the bromo substituents at the 3 and 7 positions act as modulators of this donor character. While the phenyl group can participate in the conjugated system, the electron-withdrawing nature of the bromine atoms can influence the energy levels of the molecular orbitals involved in the charge transfer process.

Computational models, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in characterizing these ICT states. Current time information in Pasuruan, ID. These calculations can predict the electronic transitions and visualize the charge density redistribution upon excitation. For a molecule like 3,7-dibromo-10-phenyl-10H-phenoxazine, the lowest energy electronic transition is expected to have a significant ICT character, with the highest occupied molecular orbital (HOMO) localized primarily on the phenoxazine ring and the lowest unoccupied molecular orbital (LUMO) distributed across the substituted aromatic system. The nature and energy of the ICT state are sensitive to the molecular geometry, particularly the dihedral angle between the phenoxazine and the N-phenyl rings, as well as the surrounding solvent polarity.

Ab Initio Predictions of Spin Polarization in Triplet States and Molecular Mechanism of Formation

Ab initio calculations have been employed to investigate the formation mechanisms of excited triplet states in systems containing the phenoxazine moiety. For metal-free organic molecules, triplet states are typically populated from the excited singlet state via intersystem crossing (ISC). The efficiency of this process is governed by spin-orbit coupling (SOC).

In phenoxazine-containing dyad systems, such as those with bodipy (B41234) (BDP-PXZ), theoretical studies have elucidated a spin-orbit charge transfer intersystem crossing (SOCT-ISC) mechanism. This mechanism is particularly efficient when a charge transfer state is close in energy to a locally excited state. For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, the presence of the heavy bromine atoms is expected to significantly enhance the spin-orbit coupling due to the heavy atom effect. This would, in turn, facilitate a more efficient ISC from the singlet ICT state (¹CT) to a triplet state (³CT).

Computational studies can predict the zero-field splitting (ZFS) tensor and spin-orbit coupling matrix elements. These parameters are crucial for understanding the properties of the resulting triplet states. The calculations can show that the triplet states generated via the SOCT-ISC mechanism should be spin-polarized. This means that the populations of the different spin sublevels (Tx, Ty, Tz) of the triplet state are not equal immediately after the ISC event. The predicted spin polarization can be a powerful tool to analyze the molecular mechanism of photochemical processes at the electronic structure level.

Charge Transport Characteristics and Mobility Prediction

Theoretical Estimation of Hole and Electron Mobilities

Phenoxazine derivatives have been identified as promising materials for hole transport layers in organic light-emitting diodes (OLEDs). Theoretical calculations, often in conjunction with experimental measurements like the time-of-flight (ToF) method, can provide estimates of charge carrier mobilities.

For compounds structurally related to 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, such as 3,7-diaryl substituted 10-butylphenoxazines, the focus has been on their hole transporting properties. The phenoxazine core is inherently a good hole-transporting unit due to its ability to form stable radical cations. The charge transport in amorphous thin films of these materials occurs via a hopping mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is dependent on the reorganization energy and the electronic coupling between neighboring molecules.

Information on electron mobility in this class of compounds is less common, as the phenoxazine moiety is primarily considered for its hole-transporting capabilities.

Analysis of Charge Injection Properties

The efficiency of an organic electronic device also depends on the ease with which charge carriers can be injected from the electrodes into the organic material. This is determined by the energy alignment of the electrode's work function and the frontier molecular orbitals of the organic semiconductor. For hole injection, the relevant parameter is the highest occupied molecular orbital (HOMO), which corresponds to the ionization potential of the material in the solid state.

Computational chemistry can predict the HOMO energy level of 10H-Phenoxazine, 3,7-dibromo-10-phenyl-. Phenoxazine derivatives generally exhibit low ionization potentials, which is indicative of good hole injection properties. The substitution pattern on the phenoxazine core can fine-tune these energy levels. The N-phenyl group and the 3,7-dibromo substituents will influence the HOMO level. By calculating the ionization potential, one can assess the energy barrier for hole injection from common anode materials like indium tin oxide (ITO). A smaller energy barrier facilitates more efficient hole injection.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the nonlinear optical (NLO) properties of organic molecules. The key parameter for second-order NLO activity is the first hyperpolarizability (β). Molecules with large β values are sought after for applications in optical data processing and telecommunications.

Phenoxazine is an excellent electron donor, making it a valuable building block for donor-π-acceptor (D-π-A) type NLO chromophores. In such systems, the phenoxazine unit acts as the donor, connected via a π-conjugated bridge to an electron-accepting group. This arrangement facilitates a strong intramolecular charge transfer upon excitation, which is a prerequisite for a large NLO response.

For 10H-Phenoxazine, 3,7-dibromo-10-phenyl-, while it doesn't fit the classic D-π-A structure, its components do influence its potential NLO properties. The phenoxazine core provides the donor character. The N-phenyl group extends the conjugation, and the bromo substituents act as electron-withdrawing groups, albeit weakly. Theoretical calculations of the polarizability (α) and the first hyperpolarizability (β) can provide insight into its NLO response. DFT calculations can determine the tensor components of β, and from these, the total hyperpolarizability (β_tot) can be derived. Studies on various phenoxazine-based dyes have shown that modifying the π-spacer and the acceptor group can significantly tune the hyperpolarizability values.

Below is a table showing representative calculated NLO data for a different phenoxazine-based dye to illustrate the typical output of such computational studies.

| Compound | π-spacer | Acceptor | Calculated β_tot (a.u.) |

| Dye 1 | Phenyl | Dicyanovinyl | 13660.62 |

| Dye 2 | Benzothiadiazole | Dicyanovinyl | 104598.6 |

| Dye 3 | Pyridothiadiazole | Dicyanovinyl | 148965.4 |

| Data adapted from a computational study on different phenoxazine-based dyes for illustrative purposes. |

These comparative data indicate that the NLO response of a phenoxazine-based system can be dramatically enhanced by structural modifications that promote intramolecular charge transfer.

Future Research Directions and Unexplored Avenues

Rational Design Principles for Next-Generation Phenoxazine-Based Materials with Tuned Properties

The future development of materials based on 10H-Phenoxazine, 3,7-dibromo-10-phenyl- hinges on the ability to precisely control their optoelectronic properties through rational molecular design. The core strategy involves leveraging computational modeling and establishing clear structure-property relationships to guide synthetic efforts. nih.govacs.org

A primary design principle is the strategic modification of both the phenoxazine (B87303) core and the N-phenyl substituent. nih.gov Time-dependent density functional theory (TD-DFT) calculations can be employed to predict how structural changes will affect key parameters like frontier molecular orbital (HOMO/LUMO) energy levels, the singlet-triplet energy gap (ΔEST), and charge transfer characteristics. acs.orgrsc.org For instance, the introduction of further electron-donating or electron-withdrawing groups at specific positions on the phenoxazine or N-phenyl rings can systematically tune the compound's redox potentials and absorption/emission spectra. nih.govacs.org This approach is critical for tailoring materials for specific functions, such as creating highly reducing photoredox catalysts or efficient thermally activated delayed fluorescence (TADF) emitters. nih.govrsc.org

Another key design avenue is extending the π-conjugation of the system. By replacing the bromine atoms with conjugated moieties through cross-coupling reactions, researchers can create donor-acceptor (D-A) or donor-π-bridge-acceptor (D-π-A) architectures. rsc.org The nature of the acceptor unit and the π-bridge significantly influences the intramolecular charge transfer (ICT) character of the excited state, which in turn governs the material's photophysical properties. nih.gov These principles allow for the creation of next-generation materials with properties tailored for specific high-performance applications.

Table 1: Conceptual Structure-Property Relationships for Designing Phenoxazine Derivatives

| Design Modification | Targeted Molecular Property | Predicted Effect | Potential Application |

|---|---|---|---|

| Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) on the phenoxazine core | HOMO/LUMO Energy Levels | Raises HOMO level, decreases oxidation potential | Reducing Photoredox Catalysts |

| Introduction of electron-withdrawing groups (e.g., -CN, -CF3) on the N-phenyl ring | Intramolecular Charge Transfer (ICT) | Enhances ICT character in the excited state | Organic Light-Emitting Diodes (OLEDs) |

| Coupling with a strong acceptor unit (e.g., triazine, benzothiadiazole) | Singlet-Triplet Energy Gap (ΔEST) | Decreases ΔEST, promoting reverse intersystem crossing | TADF Emitters |

| Extending π-conjugation via Suzuki or Buchwald-Hartwig coupling at Br positions | Absorption Spectrum | Red-shifts absorption to longer wavelengths | Dye-Sensitized Solar Cells (DSSCs) |

Advanced Characterization Techniques for In-Depth Understanding of Excited State Dynamics and Intermolecular Interactions

A deep understanding of the fundamental photophysical processes that occur following photoexcitation is crucial for optimizing material performance. Future research must employ a suite of advanced characterization techniques to probe the complex excited-state dynamics of 10H-Phenoxazine, 3,7-dibromo-10-phenyl- and its derivatives.

Ultrafast transient absorption (TA) spectroscopy is a powerful tool for mapping the decay pathways of excited states on femtosecond to nanosecond timescales. bris.ac.uk It allows for the direct observation of processes such as internal conversion, intersystem crossing (ISC) from singlet to triplet states, and the formation of charge-separated species. bris.ac.uknih.gov By performing TA spectroscopy in different solvent environments, researchers can elucidate the influence of polarity on the character (e.g., locally excited vs. charge-transfer) of the excited states. bris.ac.uk

Complementary techniques like time-resolved fluorescence and phosphorescence measurements provide crucial information on the lifetimes and efficiencies of radiative decay pathways. For materials designed for TADF applications, these measurements are essential for quantifying the rate of reverse intersystem crossing (kRISC). Furthermore, techniques such as femtosecond stimulated Raman spectroscopy (FSRS) can offer insights into the structural evolution of the molecule in its excited state, revealing how conformational changes are coupled to electronic processes. acs.org Combining these experimental results with high-level quantum chemistry calculations will provide a holistic picture of the excited-state potential energy surface, enabling a more complete understanding of the structure-dynamics relationship. bris.ac.uk

Table 2: Advanced Spectroscopic Techniques for Characterizing Phenoxazine Derivatives

| Technique | Information Obtained | Relevance to Material Design |

|---|---|---|

| Ultrafast Transient Absorption (TA) Spectroscopy | Excited-state lifetimes, decay pathways (ISC, IC), identification of transient species (e.g., triplet states, radical ions). bris.ac.uknih.gov | Understanding efficiency loss mechanisms and the kinetics of charge transfer and intersystem crossing. |

| Time-Resolved Photoluminescence (TRPL) | Fluorescence and phosphorescence lifetimes, quantum yields. | Quantifying radiative efficiency and rates of key processes like reverse intersystem crossing in TADF materials. |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational mode analysis of short-lived excited states. acs.org | Revealing structural dynamics and conformational changes upon photoexcitation. |

| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, redox potentials. nih.gov | Assessing electrochemical stability and suitability for electronic applications like OLEDs and organic photovoltaics. |

Expanded Applications in Emerging Optoelectronic and Energy Technologies

The tunable properties of 10H-Phenoxazine, 3,7-dibromo-10-phenyl- make it an excellent platform for developing materials for a range of emerging technologies. nih.gov Its bromine functional handles are particularly advantageous, serving as versatile points for synthetic elaboration to create more complex, high-performance molecules.

Organic Light-Emitting Diodes (OLEDs): Phenoxazine derivatives are promising candidates for TADF emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. nih.gov By coupling the 3,7-dibromo-10-phenyl-10H-phenoxazine core (donor) with suitable acceptor moieties, it is possible to design molecules with a small ΔEST, facilitating efficient harvesting of triplet excitons. rsc.org

Photoredox Catalysis: The strong electron-donating nature of the phenoxazine core allows its derivatives to function as potent organic photoredox catalysts. nih.gov Upon photoexcitation, these molecules can become highly reducing, capable of driving a variety of challenging chemical transformations with visible light, offering a sustainable alternative to traditional transition metal catalysts. nih.govnih.gov

Dye-Sensitized Solar Cells (DSSCs): As a robust electron donor, the phenoxazine scaffold can be incorporated into metal-free organic dyes for DSSCs. nih.govresearchgate.net The 3,7-dibromo-10-phenyl-10H-phenoxazine unit can be functionalized with anchoring groups (like carboxylic acid) to adsorb onto semiconductor surfaces (e.g., TiO₂) and with extended π-systems to enhance light absorption in the visible spectrum.

Table 3: Potential Applications and Required Properties of 10H-Phenoxazine, 3,7-dibromo-10-phenyl- Derivatives

| Application Area | Role of Phenoxazine Derivative | Key Material Properties Required |

|---|---|---|

| TADF-OLEDs | Emissive Layer Dopant | Small ΔEST, high photoluminescence quantum yield, good thermal and electrochemical stability. nih.gov |

| Organic Photoredox Catalysis | Visible-Light Absorbing Catalyst | Strong excited-state reduction potential, high triplet energy, efficient light absorption. nih.govacs.org |

| Dye-Sensitized Solar Cells (DSSCs) | Sensitizer Dye | Broad and intense absorption in the visible spectrum, appropriate HOMO level for dye regeneration, efficient charge injection. nih.gov |

| Electrochromic Materials | Chromophore | Stable redox states with distinct optical properties, good coloration efficiency, and fast switching speeds. nih.gov |

Sustainable Synthesis Methodologies and Scalability Considerations for Industrial Relevance

Future synthetic strategies should prioritize atom economy and environmental compatibility. This includes exploring modern synthetic methods such as:

Direct C-H Arylation: Instead of traditional cross-coupling reactions that require pre-functionalization, C-H activation routes could offer more direct and efficient pathways to elaborate the phenoxazine core, reducing the number of synthetic steps.

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can improve safety, reproducibility, and scalability. Flow processes allow for precise control over reaction parameters, often leading to higher yields and purity while minimizing reactor volume.

Green Solvents: Investigating the use of greener solvents or even aqueous conditions for key reactions, such as the initial ring-forming condensation or subsequent functionalization steps, would significantly reduce the environmental impact of production. chemrxiv.org

Scalability is a major hurdle that requires careful consideration of reagent cost, process safety, and purification methods. Developing chromatographic-free purification techniques, such as crystallization or selective precipitation, is essential for cost-effective, large-scale production. A thorough techno-economic analysis of any newly developed synthetic route will be critical to assess its industrial viability.

Table 4: Comparison of Synthetic Approaches for Phenoxazine Derivatives

| Parameter | Traditional Synthesis (e.g., Ullmann Condensation) | Future Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often require pre-functionalized, multi-step precursors. | Simpler, more abundant starting materials; utilization of C-H activation. |

| Solvents & Reagents | Often uses high-boiling, toxic solvents and stoichiometric, heavy metal catalysts. | Focus on green solvents (e.g., water, bio-derived solvents), catalytic systems, and milder conditions. chemrxiv.org |

| Process | Batch processing with potential for variability. | Continuous flow processing for improved control, safety, and scalability. |

| Waste Generation | Can have low atom economy and generate significant metallic and organic waste. | Higher atom economy, easier catalyst recycling, and reduced waste streams. |

| Scalability | Can be challenging and costly to scale up. | Designed for scalability with improved safety and cost-effectiveness. |

Q & A

Q. How can microwave-assisted synthesis be optimized for 3,7-dibromo-10-phenyl-10H-phenoxazine to minimize side products?

Microwave synthesis (e.g., 80–120°C, 15–30 min) accelerates reaction kinetics but requires precise control of parameters like power, solvent polarity, and stoichiometry. highlights the use of microwave irradiation for phenoxazine derivatives, which reduces reaction time compared to conventional heating. To minimize side products (e.g., alkenyl byproducts), ensure slow addition of brominating agents and use inert atmospheres to prevent oxidation. Monitoring via TLC or in-situ NMR can help track intermediate formation .

Q. What analytical techniques are critical for confirming the structure of 3,7-dibromo-10-phenyl-10H-phenoxazine?

Combined ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential. For brominated phenoxazines, ¹H NMR peaks for aromatic protons adjacent to bromine appear downfield (δ 7.5–8.5 ppm), while ¹³C NMR shows characteristic C-Br coupling (~δ 120–130 ppm). and emphasize cross-validation with elemental analysis and melting point data to confirm purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the photocatalytic stability of 3,7-dibromo-10-phenyl-10H-phenoxazine in oxidative coupling reactions?

Use controlled light sources (e.g., UV-Vis lamps) with calibrated intensity meters to simulate photocatalytic conditions. Monitor reaction progress via GC-MS or HPLC to quantify product yields and degradation byproducts. suggests benchmarking against known photocatalysts (e.g., phenothiazine derivatives) and testing under inert vs. aerobic conditions to assess oxidative stability. Electrochemical methods (e.g., cyclic voltammetry) can correlate redox potentials with activity .

Q. What methodologies address contradictions in reported synthetic yields for 3,7-dibromo-10-phenyl-10H-phenoxazine across different routes?

Systematic reproducibility studies should isolate variables such as catalyst loading, solvent choice, and bromination agents (e.g., NBS vs. Br₂). notes that traditional routes using dibromoalkanes (e.g., 1,2-dibromoethane) often produce alkenyl byproducts, whereas microwave methods () reduce side reactions. Statistical tools like Design of Experiments (DoE) can identify critical factors affecting yield discrepancies .

Q. How can structure-activity relationship (SAR) studies be structured to assess HDAC inhibition by 3,7-dibromo-10-phenyl-10H-phenoxazine derivatives?

Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at C3/C7) and test against HDAC isoforms using fluorogenic assays. outlines protocols for coupling phenoxazine cores to hydroxamic acid moieties, a common HDAC-binding motif. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities, validated by in vitro enzymatic inhibition data .

Data Analysis & Experimental Design

Q. What strategies reconcile conflicting NMR data for brominated phenoxazine derivatives?

Contradictions in splitting patterns or chemical shifts may arise from solvent effects or residual paramagnetic impurities. Use deuterated solvents (e.g., CDCl₃) and repeat experiments with purified samples. 2D NMR techniques (COSY, HSQC) in can resolve overlapping signals. Cross-reference with computational predictions (DFT calculations) for electronic environments .

Q. How should researchers optimize reaction conditions for scale-up synthesis while maintaining regioselectivity?

Pilot studies using flow chemistry ( ) or continuous microwave reactors can enhance heat/mass transfer. highlights challenges in scaling bromoalkylation; using phase-transfer catalysts (e.g., TBAB) and controlled reagent addition minimizes dimerization. In-line analytics (e.g., FTIR) enable real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.